Accelerated Living Coordination Polymerization Kinetics Versus Unsubstituted and Alternative Allenes
In allylnickel-catalyzed living coordination polymerization, ethyl 2-methyl-2,3-butadienoate (designated 2a) exhibited significantly faster polymerization kinetics than its unsubstituted analog ethyl 2,3-butadienoate and all other tested allene derivatives including those bearing alkoxy, alkyl, and phenyl substituents [1]. This finding is notable because the compound was expected to have much poorer polymerizability based on its lower electron density on the allene moiety, suggesting a distinct mechanistic advantage that overcomes electronic deactivation [1].
| Evidence Dimension | Polymerization rate (kinetic comparison) |
|---|---|
| Target Compound Data | Faster polymerization rate (ethyl 2-methyl-2,3-butadienoate, designated 2a) |
| Comparator Or Baseline | Ethyl 2,3-butadienoate (unsubstituted allenic ester) and allene derivatives bearing alkoxy, alkyl, and phenyl substituents |
| Quantified Difference | Polymerization of 2a is faster than 2b and any other allene derivatives tested |
| Conditions | Allylnickel catalyst system consisting of [(allyl)NiOCOCF3]2 and PPh3 (equimolar); living polymerization conditions |
Why This Matters
Faster polymerization kinetics translate to higher throughput and reduced reaction times in polymer synthesis workflows, making this specific allenic ester the preferred choice when reaction rate is a critical procurement criterion.
- [1] Takagi, K.; Tomita, I.; Endo, T. Allylnickel-catalyzed living coordination polymerization of allenes with ester functionality. Polymer Bulletin, 2003, 50, 335-342. View Source
